molecular formula C₁₇H₁₆D₅NO B1147052 2-Benzylamino-2-phenylbutanol-d5 CAS No. 1246818-61-0

2-Benzylamino-2-phenylbutanol-d5

Cat. No. B1147052
M. Wt: 260.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Benzylamino-2-phenylbutanol-d5 often involves multi-step processes that include the use of dichlorophenylphosphine, aromatic primary amines, and aldehydes in anhydrous conditions to achieve desired products. These methods are characterized by their efficiency in producing compounds with specific substitutions and configurations, leveraging reactions like three-component reactions and reduction processes to introduce various functional groups and stereochemistry (Prasad et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds akin to 2-Benzylamino-2-phenylbutanol-d5 is determined using advanced techniques such as X-ray crystallography, NMR, and IR spectroscopy. These analyses reveal detailed information on molecular configurations, stereochemistry, and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties. For example, X-ray crystallography has been used to determine the absolute structure of related compounds, providing insights into their geometric and electronic structures (Berkeš et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving 2-Benzylamino-2-phenylbutanol-d5 derivatives often explore their reactivity towards various reagents and conditions to synthesize new compounds or study mechanistic pathways. The introduction of specific functional groups or structural motifs can significantly affect the compound's chemical behavior, enabling applications in synthesis and material science. For instance, the acylation reactions and the study of π-π stacking interactions have been subjects of research to understand the underlying chemical properties and reaction mechanisms (Funaki et al., 2022).

Physical Properties Analysis

The physical properties of 2-Benzylamino-2-phenylbutanol-d5 and its derivatives, such as melting points, solubility, and glass transition temperatures, are crucial for their practical application. Studies on similar compounds have shown that specific structural features can lead to the formation of amorphous glasses with well-defined glass-transition temperatures, which have implications for their use in materials science (Ueta et al., 1994).

Chemical Properties Analysis

The chemical properties of 2-Benzylamino-2-phenylbutanol-d5, including reactivity, stability, and interaction with other molecules, are influenced by its molecular structure. Investigations into the reactivity patterns, electronic effects, and potential as a precursor for further synthetic transformations provide valuable information for developing new chemical entities with desired properties. For example, the study of antioxidation mechanisms of phenylamino derivatives has led to insights into the substituent effects on antioxidation behavior, relevant for designing antioxidants with enhanced performance (Changqing et al., 2016).

Scientific Research Applications

Synthesis and Analytical Characterizations

  • Research into substances based on the 1,2-diarylethylamine template, including derivatives like 2-Benzylamino-2-phenylbutanol-d5, has explored their potential clinical applications. Some derivatives function as NMDA receptor antagonists with dissociative effects, as seen in substances like 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine. Analytical characterizations of these substances include mass spectrometry, chromatography, and spectroscopy analyses (Dybek et al., 2019).

Organometallic Complex Formation

  • Compounds like (R)-3-phenylbutanol, structurally related to 2-Benzylamino-2-phenylbutanol-d5, have been used to form novel enantiopure ligands in organometallic chemistry. These ligands have been instrumental in creating arene ruthenium complexes with potential applications in catalysis and pharmaceuticals (Pinto et al., 2004).

Antitumor Activity

  • Benzylamino derivatives, similar to 2-Benzylamino-2-phenylbutanol-d5, have shown promise in antitumor research. A study on 5,7-diamino-3-phenyl-2-benzylamino substituted quinoxalines found them to exhibit inhibitory effects on various cancer cell lines, indicating potential therapeutic applications (Corona et al., 2009).

Electrochemical Synthesis

  • The electrocarboxylation of benzyl chloride, a process related to the synthesis of compounds like 2-Benzylamino-2-phenylbutanol-d5, has been explored in supercritical CO2. This method is significant for synthesizing phenylacetic acid, an important intermediate in pharmaceutical and chemical industries (Chanfreau et al., 2008).

Pharmaceutical Research

  • Compounds structurally related to 2-Benzylamino-2-phenylbutanol-d5 have been synthesized for applications in pharmaceutical research, such as the creation of trimebutine and its metabolites labeled with carbon-14 and deuterium. These labeled compounds are essential in studying drug metabolism and pharmacokinetics (Miura et al., 1988).

Catalyst Development

  • Benzylamino compounds, akin to 2-Benzylamino-2-phenylbutanol-d5, have been utilized in the synthesis of benzylamino coumarin derivatives using nano magnetic solid acid catalysts. This research is significant for developing new synthetic routes in organic chemistry and pharmaceuticals (Ghafuri et al., 2014).

Safety And Hazards

The specific safety and hazards associated with 2-Benzylamino-2-phenylbutanol-d5 are not detailed in the available resources. However, safety data sheets of similar compounds provide information on potential hazards, safe handling, and storage6.


Future Directions

The future directions of research involving 2-Benzylamino-2-phenylbutanol-d5 are not explicitly mentioned in the available resources. However, advancements in fields such as deep brain stimulation suggest potential future directions for research involving similar compounds789.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, further research or consultation with experts in the field may be required.


properties

IUPAC Name

2-(benzylamino)-3,3,4,4,4-pentadeuterio-2-phenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-2-17(14-19,16-11-7-4-8-12-16)18-13-15-9-5-3-6-10-15/h3-12,18-19H,2,13-14H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWOWSIPHMTMCC-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(C1=CC=CC=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(CO)(C1=CC=CC=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylamino-2-phenylbutanol-d5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.